N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(4-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333449-35-7) is a sulfonamide-substituted glycine derivative characterized by a 4-chlorophenyl group and a 4-methylphenylsulfonyl moiety . Its molecular formula is C₁₅H₁₄ClNO₄S (molecular weight: 355.8 g/mol). The compound is synthesized via nucleophilic substitution reactions, typically involving glycine derivatives and sulfonyl chlorides under alkaline conditions, followed by neutralization and extraction .
Properties
IUPAC Name |
2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWDJGIXQZXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]amine.
Glycine coupling: The final step involves coupling the amine with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide compound that has potential biological activities, especially in medicinal chemistry. It can be used as a building block for synthesizing complex molecules, studied for its potential biological activity, including enzyme inhibition, investigated for potential therapeutic properties, and used in the production of specialty chemicals and materials.
Chemical Reactions
this compound can undergo different types of chemical reactions:
- Oxidation The methyl group can be oxidized to a carboxylic acid.
- Reduction A nitro group, if present, can be reduced to an amine.
- Substitution The chlorine atom can be substituted with other nucleophiles.
Reagents and Conditions
- Oxidation Potassium permanganate () or chromium trioxide () in acidic conditions can be used.
- Reduction Hydrogen gas () with a palladium catalyst (Pd/C) can be used.
- Substitution Sodium hydroxide () or other strong bases can be used.
Products Formed
- Oxidation Leads to the formation of carboxylic acids.
- Reduction Leads to the formation of amines.
- Substitution Leads to the formation of substituted derivatives.
The mechanism of action of this compound depends on its specific application. If it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies. This compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural modifications in related compounds involve changes to:
- Aromatic substituents (chloro, methoxy, methyl, or nitro groups).
- Sulfonyl group attachment (position and substituents on the phenyl ring).
- Esterification or amidation of the glycine backbone.
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance metabolic stability but reduce solubility. For example, the dichlorophenyl analog (390.2 g/mol) has higher lipophilicity than the target compound .
- Methoxy groups (e.g., in CAS 425626-62-6) improve solubility due to increased polarity but may reduce membrane permeability .
- Methyl ester derivatives (e.g., methyl ester in CAS 425626-62-6) are often prodrugs designed to enhance bioavailability .
Biological Activity
N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a glycine moiety, with a 4-chlorophenyl group attached to the sulfur atom. Its molecular formula is C15H16ClNO4S, with a molecular weight of approximately 335.81 g/mol. The structural arrangement significantly influences its biological activity and binding affinity to various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction and subsequent catalysis.
- Cellular Uptake : Studies indicate that the compound enters cells through both energy-independent (passive diffusion) and energy-dependent processes. This dual mechanism enhances its cellular accumulation, which is crucial for its therapeutic efficacy .
- Mitochondrial Targeting : Evidence suggests that the compound concentrates in mitochondria, where it may exert its effects by disrupting mitochondrial function, influencing cellular metabolism, and inducing morphological changes in mitochondria .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies using human colon adenocarcinoma cells revealed that the compound could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Preliminary results indicated strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Studies have reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Strong AChE and urease inhibition | |
| Antibacterial | Moderate to strong activity |
Case Studies
- In Vitro Anticancer Study : A study conducted on GC3 human colon adenocarcinoma cells showed that this compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to mitochondrial dysfunction and increased apoptosis markers .
- Enzyme Inhibition Analysis : In a series of experiments assessing enzyme inhibition, the compound demonstrated IC50 values of 0.5 µM for AChE and 1 µM for urease, indicating potent inhibitory effects that could be harnessed for therapeutic applications .
- Antibacterial Screening : The compound was tested against five different bacterial strains, showing significant inhibition zones ranging from 12 mm to 20 mm, particularly effective against Salmonella typhi. This suggests its potential utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
